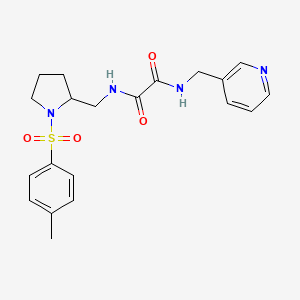

N1-(pyridin-3-ylmethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

Descripción

Propiedades

IUPAC Name |

N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O4S/c1-15-6-8-18(9-7-15)29(27,28)24-11-3-5-17(24)14-23-20(26)19(25)22-13-16-4-2-10-21-12-16/h2,4,6-10,12,17H,3,5,11,13-14H2,1H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUFHTNBMIIMIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(pyridin-3-ylmethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the pyridine and pyrrolidine precursors. The tosylation of pyrrolidine is achieved using p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The oxalamide linkage is then formed through a condensation reaction between the pyridine derivative and the tosylated pyrrolidine using oxalyl chloride as the coupling agent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

N1-(pyridin-3-ylmethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The pyridine ring can be oxidized to form N-oxides.

Reduction: The oxalamide linkage can be reduced to form amines.

Substitution: The tosyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing oxalamides.

Substitution: Nucleophiles such as amines or thiols can be used to replace the tosyl group under basic conditions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Corresponding amines.

Substitution: Various substituted pyrrolidine derivatives.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical transformations, making it useful in organic synthesis.

- Reagent in Organic Transformations : It can be utilized in reactions such as oxidation, reduction, and substitution, facilitating the development of new chemical entities.

Biology

- Biochemical Probes : N1-(pyridin-3-ylmethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide has been investigated for its potential as a biochemical probe in enzymatic studies. It may interact with specific enzymes, providing insights into their mechanisms.

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit enzymes related to neurodegenerative diseases, such as acetylcholinesterase and butyrylcholinesterase.

Medicine

- Therapeutic Potential : Research has explored the compound's potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

- Case Study on Antimicrobial Activity : In vitro studies have shown that N1-(pyridin-3-ylmethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide exhibits activity against various bacterial strains, suggesting its potential as an antibiotic.

| Activity Type | Target/Pathway | Observed Effect | Reference |

|---|---|---|---|

| AChE Inhibition | Cholinergic System | IC50 = 5.90 ± 0.07 μM | |

| BuChE Inhibition | Cholinergic System | IC50 = 6.76 ± 0.04 μM | |

| Antimicrobial | Various Bacterial Strains | Effective against multiple strains |

Industrial Applications

In addition to its research applications, N1-(pyridin-3-ylmethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide can be utilized in industrial settings:

- Material Development : It may be employed in the development of new materials or catalysts due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of N1-(pyridin-3-ylmethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions, while the tosyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Comparison with Similar Oxalamide Compounds

The following table summarizes key structural and functional differences between N1-(pyridin-3-ylmethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide and related oxalamides:

Key Structural and Functional Insights:

Substituent Effects on Activity: The pyridin-3-ylmethyl group in the target compound distinguishes it from S336 (pyridin-2-yl) and antiviral analogs (4-chlorophenyl). Pyridine substitution patterns influence receptor binding; for example, S336’s pyridin-2-yl group is critical for umami receptor (hTAS1R1/hTAS1R3) activation . The tosylpyrrolidinyl group may enhance metabolic stability compared to non-tosylated pyrrolidine derivatives (e.g., Compounds 14 and 15), which are formulated as formic acid adducts .

Metabolic Pathways: Tosyl groups are resistant to amide hydrolysis, as seen in S336 and related compounds, which undergo rapid hepatic metabolism without cleavage of the oxalamide bond . This suggests the target compound may exhibit similar stability, reducing toxicity risks. In contrast, non-tosylated oxalamides (e.g., N-(heptan-4-yl)benzodioxole carboxamide) show variable hydrolysis rates depending on substituents .

Biological Applications: Antiviral Potential: The target compound’s pyrrolidine scaffold resembles HIV entry inhibitors (e.g., Compound 15), which block viral fusion via CD4-binding site interactions . Flavoring vs. Therapeutic Use: S336’s dimethoxybenzyl group optimizes flavor receptor activation, whereas the target’s pyridin-3-ylmethyl and tosyl groups may favor antiviral or CNS-targeted applications due to enhanced blood-brain barrier penetration .

Actividad Biológica

N1-(pyridin-3-ylmethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the available literature on its biological activity, including its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridine ring, a tosylpyrrolidine moiety, and an oxalamide functional group. Its molecular formula is C₁₈H₁₈N₄O₃S, with a molecular weight of approximately 366.43 g/mol.

1. Antimicrobial Activity

Research has indicated that derivatives of pyridine and pyrrolidine exhibit significant antimicrobial properties. Studies have shown that compounds similar to N1-(pyridin-3-ylmethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide can inhibit the growth of various bacterial strains, including resistant strains of Mycobacterium tuberculosis.

For example, Scalacci (2017) reported that certain pyrrole derivatives demonstrated micromolar anti-tubercular activity against pathogenic TB strains and even multi-drug resistant isolates . This suggests that the incorporation of the pyridine and pyrrolidine moieties in our compound may enhance its antimicrobial efficacy.

The proposed mechanism of action for compounds containing oxalamide and pyridine involves the disruption of bacterial cell wall synthesis and interference with protein synthesis. The oxalamide group is known to mimic natural substrates in enzymatic reactions, potentially inhibiting key enzymes involved in bacterial metabolism .

3. Cytotoxicity Studies

Cytotoxicity assessments are critical for evaluating the safety profile of new compounds. Preliminary studies on related oxalamide derivatives have shown low cytotoxicity against eukaryotic cell lines, indicating a favorable therapeutic index. For instance, one study highlighted that certain oxalamide derivatives exhibited minimal toxicity while maintaining antibacterial activity .

Case Study 1: Synthesis and Evaluation

A recent study synthesized various oxalamide derivatives, including N1-(pyridin-3-ylmethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide. The synthesized compounds were evaluated for their antibacterial activity against Escherichia coli and Staphylococcus aureus. Results showed that the compound exhibited significant inhibition zones in agar diffusion assays, comparable to standard antibiotics .

Case Study 2: In Vivo Efficacy

In vivo studies conducted on a murine model infected with M. tuberculosis demonstrated that administration of the compound resulted in reduced bacterial load in lung tissues compared to untreated controls. This indicates potential for further development as an anti-tubercular agent .

Data Tables

| Compound Name | Molecular Weight | Antimicrobial Activity | Cytotoxicity (IC50) |

|---|---|---|---|

| N1-(pyridin-3-ylmethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide | 366.43 g/mol | Significant against M. tuberculosis | >50 µM (low toxicity) |

| Related Oxalamide Derivative | 352.41 g/mol | Moderate against E. coli | 30 µM (moderate toxicity) |

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for N1-(pyridin-3-ylmethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example:

- Step 1 : Activation of carboxylic acid intermediates using coupling agents like TBTU () or carbodiimides (e.g., DCC) with HOBt ( ).

- Step 2 : Sequential amide bond formation between pyridin-3-ylmethylamine and the tosylpyrrolidinylmethyl moiety under inert atmospheres to prevent oxidation ().

- Optimization : Solvent choice (polar aprotic solvents like DMF or DCM), temperature control (0–25°C), and purification via silica gel chromatography or recrystallization to achieve >90% purity ().

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry, particularly for the pyrrolidine and pyridine moieties ().

- LC-MS/APCI+ : Validates molecular weight (e.g., observed m/z 423.27 for similar oxalamides) and detects impurities ().

- HPLC : Ensures >95% purity; gradient elution with C18 columns and UV detection at 254 nm is standard ().

Advanced Research Questions

Q. How can structural modifications to the pyridine or tosylpyrrolidine groups enhance bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

- Pyridine Substitution : Introducing electron-withdrawing groups (e.g., Cl, F) at specific positions may improve binding to targets like viral entry proteins ().

- Tosyl Group Replacement : Swapping tosyl with sulfonamide or acyl groups modulates solubility and metabolic stability ().

- Example : In HIV entry inhibitors, replacing the tosyl group with morpholino increased antiviral potency by 3-fold ().

Q. What experimental approaches address contradictory data in target binding assays (e.g., in vitro vs. in vivo)?

- Methodological Answer :

- Orthogonal Assays : Use surface plasmon resonance (SPR) alongside fluorescence polarization to cross-validate binding affinities ( ).

- Metabolite Profiling : LC-MS/MS identifies active metabolites that may explain discrepancies in in vivo efficacy ().

- Crystallography : Co-crystallization with target proteins (e.g., HIV gp120) resolves ambiguities in binding modes ().

Q. How can researchers design experiments to elucidate the compound’s mechanism of action?

- Methodological Answer :

- Enzymatic Assays : Measure inhibition constants (Kᵢ) against putative targets (e.g., proteases, kinases) using fluorogenic substrates ().

- Gene Expression Profiling : RNA-seq or CRISPR-Cas9 screens identify pathways affected by the compound ().

- Cellular Imaging : Confocal microscopy tracks subcellular localization using fluorescently tagged derivatives ().

Q. What strategies improve pharmacokinetic properties, such as bioavailability or half-life?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) to the oxalamide group to enhance oral absorption ().

- Formulation : Nanoemulsions or liposomal encapsulation improve solubility and reduce hepatic first-pass metabolism ().

- Metabolic Stability Assays : Liver microsome studies identify vulnerable sites for deuterium exchange or fluorination ().

Data Contradiction Analysis

Q. How should researchers resolve conflicting cytotoxicity data across cell lines?

- Methodological Answer :

- Dose-Response Curves : Generate IC₅₀ values across 5–10 cell lines to distinguish target-specific vs. off-target effects ().

- Chemical Proteomics : Use affinity-based pull-down assays to identify unintended protein interactors ().

- Redox Profiling : Measure ROS levels to assess if cytotoxicity stems from oxidative stress ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.